molecular formula C14H20N6O6 B12408992 1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine

1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine

Cat. No.: B12408992
M. Wt: 368.35 g/mol
InChI Key: OZAGTHXNXYRYQP-WURNFRPNSA-N
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Description

1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is a synthetic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine typically involves multiple steps, including the formation of the nucleoside base and its subsequent glycosylation with a sugar moiety. Common reaction conditions may include the use of protecting groups, catalysts, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential antiviral or anticancer properties.

    Industry: Use in the synthesis of pharmaceuticals or other high-value chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral nucleoside analog.

    Ganciclovir: Another antiviral compound with similar structure.

    Ribavirin: A broad-spectrum antiviral agent.

Uniqueness

1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine may offer unique properties, such as enhanced stability, improved bioavailability, or specific activity against certain pathogens or cancer cells, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H20N6O6

Molecular Weight

368.35 g/mol

IUPAC Name

1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione

InChI

InChI=1S/C14H20N6O6/c15-13-17-10-7(11(24)20(13)16)18(3-5-1-2-5)14(25)19(10)12-9(23)8(22)6(4-21)26-12/h5-6,8-9,12,21-23H,1-4,16H2,(H2,15,17)/t6-,8?,9+,12-/m1/s1

InChI Key

OZAGTHXNXYRYQP-WURNFRPNSA-N

Isomeric SMILES

C1CC1CN2C3=C(N=C(N(C3=O)N)N)N(C2=O)[C@H]4[C@H](C([C@H](O4)CO)O)O

Canonical SMILES

C1CC1CN2C3=C(N=C(N(C3=O)N)N)N(C2=O)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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